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Executive Summary

SR-18292 is a small molecule compound that has emerged as a potent and selective inhibitor
of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2
Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators,
peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1a and
phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic
pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D
have demonstrated that SR-18292 effectively reduces fasting blood glucose, improves glucose
homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical
insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive
overview of the core mechanism, quantitative effects, and experimental methodologies related
to SR-18292's role in glucose metabolism.

Core Mechanism of Action

SR-18292 exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is
twofold, focusing on the post-translational modification (acetylation) of key proteins that control
the rate of gluconeogenesis.

e Modulation of PGC-1a Activity: PGC-1a is a transcriptional coactivator that plays a central
role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates
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the transcription of crucial gluconeogenic enzymes, including Pckl and glucose-6-
phosphatase (G6pc), by co-activating transcription factors such as HNF4a and FoxO1.[1][6]
SR-18292 increases the acetylation of PGC-1a.[1][5] This is achieved by promoting the
interaction between PGC-1a and the acetyltransferase GCN5.[1][4] The increased
acetylation state of PGC-1a inhibits its ability to co-activate HNF4a, thereby repressing the
expression of gluconeogenic genes and reducing glucose output.[1][4]

o Reversal of PCK1 Catalytic Activity: More recent findings indicate that SR-18292 also
increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This
acetylation reverses the enzyme's typical catalytic function. Instead of converting
oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the
anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts
gluconeogenic substrates like lactate away from glucose production and towards oxidation in
the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, SR-18292's mechanism does not involve direct activation of the canonical insulin
signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1]
Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and
suppressing endogenous glucose production.[1]

Signaling Pathway Diagrams
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SR-18292 action on the PGC-1a gluconeogenic pathway.
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SR-18292 dual mechanism on PGC-1a and PCK1.
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Quantitative Data Presentation

Table 1: In Vitro Effects of SR-18292 on Primary Mouse

Hepatocytes

Parameter Condition Treatment Result Reference
Significant
Glucagon o
) SR-18292 reduction in Pckl
Gene Expression  (200nM) [1]
) ] (20uM) and G6pc mRNA
Stimulation )
expression
Significant
Adenovirus- suppression of
SR-18292
PGC-1la Pckl and G6pc [1]
. (20uM)
Overexpression MRNA
expression
Significant
Glucagon o
Glucose SR-18292 reduction in
_ (200nM) [1]
Production ) ] (20uMm) glucose
Stimulation )
production
) Significant
Adenovirus- o
SR-18292 reduction in
PGC-1a [1]
) (20uMm) glucose
Overexpression _
production
No observed
o ) SR-18292
Cell Viability 18h Incubation hepatocyte [1]
(20uM)

toxicity

Table 2: In Vivo Effects of SR-18292 in Diabetic Mouse

Models
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Mouse .
Parameter Treatment Duration Result Reference
Model
) ) ) SR-18292 Significantly
Fasting Blood High-Fat Diet
) (45 mg/kg, 4 days lower vs. [1114]
Glucose (HFD) Mice ) )
i.p.) vehicle
Significant
] SR-18292 o
Hepatic Gene ) inhibition of
) HFD Mice (45 mg/kg, 4 days [1]
Expression ) Pckl
i.p.
P expression
Significantly
reduced
SR-18292
Pyruvate ] glucose
HFD Mice (45 mg/kg, 4 days ] [1]
Tolerance ) excursion
i.p.
P after pyruvate
injection
SR-18292 No significant
Body Weight HFD Mice (45 mg/kg, 14 days change vs. [1]
i.p.) vehicle
No significant
) o SR-18292 )
Liver Toxicity ) change in
HFD Mice (45 mg/kg, 14 days [1]
Markers ) serum
i.p.
P ALT/AST
Lep°b/°b SR-18292
Blood
Mice with effect was
Glucose ) SR-18292 - o [1]
) Hepatic PGC- significantly
Reduction _
1la Depletion blunted

Table 3: Hyperinsulinemic-Euglycemic Clamp Data in
HFD Mice Treated with SR-18292

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://www.selleckchem.com/products/sr-18292.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398763/
https://www.benchchem.com/product/b610970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Clamp Treatment .
Result Interpretation Reference
Parameter Group
) ) Improved whole-
Glucose Infusion Substantially o
SR-18292 ] ) body insulin [1]
Rate (GIR) higher vs. vehicle o
sensitivity
Endogenous Suppression of
Reduced under )
Glucose HGP; increased
) SR-18292 basal and clamp o ) [1]
Production N hepatic insulin
conditions o
(EGP) sensitivity
o Effect is liver-
) Not significantly B
Peripheral specific, not on
SR-18292 changed vs. ] [1]
Glucose Uptake ) muscle/adipose
vehicle

tissue

Experimental Protocols
Protocol 1: In Vitro Glucose Production Assay in

Primary Hepatocytes

o Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase

perfusion of the liver.

o Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium

supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

o Treatment: After attachment, cells are switched to serum-free medium. For experiments,
cells are pre-treated with SR-18292 (e.g., 20uM) or vehicle (DMSO) for a specified duration

(e.g., 18 hours).

 Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an

adenovirus expressing PGC-1a or treated with glucagon (e.g., 200nM).

e Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM

containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium

pyruvate).
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¢ Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose
concentration is measured using a commercially available glucose oxidase assay kit. Results
are normalized to total protein content.[1][7]

Cell Preparation Experiment Analysis
Isolate Primary Plate on Collagen-Coated Treat with SR-18292 Induce Gluconeogenesis Add Gluconeogenic Measure Glucose Normalize to
Hepatocytes Dishes & Culture or Vehicle (Glucagon or Ad-PGC-1a) Substrates in Media Total Protein

Diabetic Mouse Model
(e.g., HFD-fed mice)

Daily Treatment:

SR-18292 (45 mg/kg, i.p.)
or Vehicle

Overnight Fasting
(16 hours)

Pyruvate Tolerance Test

Measure Baseline
Blood Glucose (t=0)

Inject Pyruvate

(i.p.)

Monitor Blood Glucose
(15, 30, 60, 90, 120 min)

Data Analysis:
Plot Glucose Curve & Calculate AUC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt
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